molecular formula C7H3Cl2N3 B8612817 3,7-dichlorobenzo[e][1,2,4]triazine CAS No. 62843-63-4

3,7-dichlorobenzo[e][1,2,4]triazine

Cat. No.: B8612817
CAS No.: 62843-63-4
M. Wt: 200.02 g/mol
InChI Key: LHDZLYASAVFIJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,7-Dichlorobenzo[e][1,2,4]triazine (CAS 62843-63-4) is a benzotriazine derivative with a molecular formula of C7H3Cl2N3 and a molecular weight of 200.025 g/mol . This compound serves as a versatile chemical intermediate and scaffold in medicinal chemistry and materials science. Within anticancer research, the 1,2,4-benzotriazine core is a structure of high interest, most famously exemplified by the hypoxia-activated prodrug Tirapazamine . Derivatives of this heterocyclic system have been explored for their ability to inhibit key cancer targets, including Src kinase and Abl kinase (including the T315I mutant), which are implicated in cancer cell proliferation and survival . The presence of two chlorine atoms at the 3 and 7 positions offers reactive sites for further functionalization via cross-coupling and nucleophilic substitution reactions, allowing researchers to generate a diverse library of compounds for structure-activity relationship (SAR) studies . Beyond its pharmacological potential, the benzo[e][1,2,4]triazine motif is a known precursor to stable N-radicals, such as Blatter radicals, which are investigated for their application in organic functional materials . The synthetic protocol for related dihydrobenzo[e][1,2,4]triazines often involves an oxidative cyclization of amidrazones, and the resulting compounds demonstrate high thermal stability, making them suitable for specialized material applications . As such, this compound is a valuable reagent for chemists and researchers developing novel therapeutic agents or advanced organic materials. This product is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

62843-63-4

Molecular Formula

C7H3Cl2N3

Molecular Weight

200.02 g/mol

IUPAC Name

3,7-dichloro-1,2,4-benzotriazine

InChI

InChI=1S/C7H3Cl2N3/c8-4-1-2-5-6(3-4)11-12-7(9)10-5/h1-3H

InChI Key

LHDZLYASAVFIJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)N=NC(=N2)Cl

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches

General Synthetic Pathways to Benzo[e]tandfonline.comrsc.orgresearchgate.nettriazine Core Structures

The construction of the fundamental benzo[e] tandfonline.comrsc.orgresearchgate.nettriazine system can be achieved through several distinct cyclization strategies. These pathways differ in their starting materials, reaction mechanisms, and the oxidation state of the initial product.

One of the most prominent methods for synthesizing the benzo[e] tandfonline.comrsc.orgresearchgate.nettriazine core involves the oxidative cyclization of N-aryl amidrazones, also known as (arylamino)hydrazones. This approach typically yields 1,4-dihydrobenzo[e] tandfonline.comrsc.orgresearchgate.nettriazines, which are direct precursors to the fully aromatic system and the corresponding stable Blatter radicals. rsc.orgnih.gov

The reaction proceeds by oxidizing the amidrazone precursor, which facilitates an intramolecular cyclization. A common and effective protocol utilizes a combination of 1,8-diazabicyclo[11.7.0]undec-7-ene (DBU) as a base and a palladium-on-carbon catalyst (Pd/C) with aerial oxidation. rsc.orgresearchgate.net This method is suitable for preparing a range of 1,4-dihydrobenzo[e] tandfonline.comrsc.orgresearchgate.nettriazines with various functional groups. rsc.org For instance, the synthesis of 3-acetyl-7-chloro-1-(4-chlorophenyl)-1,4-dihydrobenzo[e] tandfonline.comrsc.orgresearchgate.nettriazine was achieved in 69% yield using this protocol. nih.gov The resistance of these dihydro-derivatives to further oxidation to the fully aromatic triazine can be influenced by the presence of electron-withdrawing groups. rsc.org

Table 1: Examples of 1,4-Dihydrobenzo[e] tandfonline.comrsc.orgresearchgate.nettriazines via Oxidative Cyclization of Amidrazones nih.gov
ProductStarting Amidrazone SubstituentsYield (%)Melting Point (°C)
5a 3-Acetyl, 7-Chloro, 1-(4-chlorophenyl)69198
5d 3-Acetyl, 1-(4-nitrophenyl)42219
5e 3-Acetyl, 7-Methyl, 1-(4-nitrophenyl)Not specifiedNot specified

Reductive cyclization offers an alternative pathway, typically starting from ortho-nitroaryl precursors. A notable two-step route involves the initial synthesis of N'-aryl-N'-(2-nitroaryl)hydrazides. These intermediates are formed through the nucleophilic aromatic substitution of a 1-halo-2-nitroarene with an arylhydrazide. cardiff.ac.uk

The subsequent step involves the reduction of the nitro group, which is immediately followed by an acid-mediated cyclodehydration. This tandem reaction closes the triazine ring to form the fused heterocyclic system. cardiff.ac.uk Another example of a reductive cyclization step is the use of tin (Sn) in glacial acetic acid to reduce a nitro group, facilitating the formation of the benzo[e] tandfonline.comrsc.orgresearchgate.nettriazine ring. researchgate.net This approach is valuable for creating a variety of substituted benzo- and pyrido-fused 1,2,4-triazines. cardiff.ac.uk

Copper-catalyzed domino reactions have emerged as a powerful and efficient method for constructing the benzo[e] tandfonline.comrsc.orgresearchgate.nettriazine skeleton. This strategy typically involves the coupling of readily available 2-haloanilines with hydrazides. rsc.orgorganic-chemistry.org The reaction proceeds through a one-pot sequence that includes an initial Ullmann-type coupling, followed by condensation and a final oxidation step to yield the aromatic triazine ring.

A common catalyst system for this transformation is copper(I) oxide (Cu₂O) with a base such as cesium carbonate (Cs₂CO₃). rsc.org The procedure is generally mild and efficient. For example, the reaction of a 2-haloaniline with benzohydrazide (B10538) using a Cu₂O catalyst can produce 3-phenylbenzo[e] tandfonline.comrsc.orgresearchgate.nettriazine in good yield. rsc.org The scope of the reaction has been explored, though yields can be sensitive to the electronic properties of the substituents on both the aniline (B41778) and hydrazide components. organic-chemistry.org A related approach utilizes copper catalysis for the intermolecular N-arylation of 2-iodoaniline (B362364) with hydrazonoyl chlorides.

Table 2: Copper-Catalyzed Synthesis of 3-Phenylbenzo[e] tandfonline.comrsc.orgresearchgate.nettriazine rsc.org
Reactant 1Reactant 2CatalystBaseYield (%)
2-IodoanilineBenzohydrazideCu₂OCs₂CO₃75

While the Diels-Alder reaction is more commonly associated with the reactions of 1,2,4-triazines (inverse-electron-demand Diels-Alder), the fundamental construction of the 1,2,4-triazine (B1199460) ring itself can be viewed as a formal cycloaddition or condensation process. nih.govnih.gov The most classical and widely used method involves the condensation of an α-dicarbonyl compound (e.g., benzil) with an amidrazone.

A more direct one-pot synthesis involves the reaction of an acid hydrazide, an α-dicarbonyl compound, and a nitrogen source like ammonium (B1175870) acetate. tandfonline.com This condensation effectively assembles the six-membered triazine ring from acyclic precursors. This reaction can be efficiently promoted using microwave irradiation on a solid support like silica (B1680970) gel, which offers advantages such as high yields and short reaction times. tandfonline.com These methods form the core 1,2,4-triazine ring, which can then be part of a larger benzo-fused system if the appropriate precursors are chosen. More recent strategies have also developed [4+2] domino annulation reactions for the synthesis of 1,2,4-triazine derivatives from various readily available materials. rsc.org

Several other specialized cyclization methods have been developed to access the benzo[e] tandfonline.comrsc.orgresearchgate.nettriazine core and related structures. One potential strategy involves the use of ortho-azido precursors, such as o-azidobenzaldehydes. The reaction of these compounds with hydrazides can lead to fused heterocyclic systems, although this is more established for related structures like benzothiadiazines. researchgate.net The azide (B81097) group serves as a precursor to a reactive nitrene or participates in cycloadditions to facilitate ring closure.

Additionally, rearrangement reactions of more complex heterocyclic systems can lead to the formation of fused triazines. For example, base-induced rearrangement of certain functionalized imidazo[4,5-e]thiazolo[2,3-c] tandfonline.comrsc.orgresearchgate.nettriazines can produce new fused triazine structures through a cascade sequence involving hydrolysis and skeletal rearrangement.

Targeted Synthesis of 3,7-Dichlorobenzo[e]tandfonline.comrsc.orgresearchgate.nettriazine

The specific synthesis of 3,7-dichlorobenzo[e] tandfonline.comrsc.orgresearchgate.nettriazine is accomplished through a targeted, multi-step approach. The final step of the known synthesis involves the deoxygenation of its N-oxide precursor.

The immediate precursor, 3,7-dichlorobenzo[e] tandfonline.comrsc.orgresearchgate.nettriazine 1-oxide , is a crucial intermediate. Its synthesis can be inferred from established methodologies for related benzotriazine 1-oxides. These methods typically begin with a substituted o-nitroaniline. For the target compound, a plausible starting material is 2-amino-4-chloronitrobenzene . This precursor would undergo cyclization with a reagent like cyanamide (B42294) or guanidine (B92328) to form 3-amino-7-chlorobenzo[e] tandfonline.comrsc.orgresearchgate.nettriazine 1-oxide . biosynth.com This amino group can then be replaced by a chloro group via a Sandmeyer-type reaction (diazotization followed by treatment with a copper(I) chloride source) to yield 3,7-dichlorobenzo[e] tandfonline.comrsc.orgresearchgate.nettriazine 1-oxide.

Once the N-oxide is obtained, the final step is a reduction to remove the oxygen atom at the N1 position. This is effectively achieved by treating a suspension of 3,7-dichlorobenzo[e] tandfonline.comrsc.orgresearchgate.nettriazine 1-oxide with zinc dust and ammonium chloride in water at room temperature. tandfonline.com This mild reduction cleanly affords the final product, 3,7-dichlorobenzo[e] tandfonline.comrsc.orgresearchgate.nettriazine .

Table 3: Final Step in the Synthesis of 3,7-Dichlorobenzo[e] tandfonline.comrsc.orgresearchgate.nettriazine tandfonline.com
PrecursorReagentsSolventProduct
3,7-Dichlorobenzo[e] tandfonline.comrsc.orgresearchgate.nettriazine 1-oxideZinc dust, Ammonium chlorideWater3,7-Dichlorobenzo[e] tandfonline.comrsc.orgresearchgate.nettriazine

Precursor Identification and Design for Halogenated Variants

The regiochemistry of the benzo-fused ring is typically established by starting with an appropriately substituted aniline derivative. For the synthesis of 7-chloro-substituted benzo[e] nih.govnih.govacs.orgtriazines, the key precursor is 4-chloro-2-nitroaniline nih.govchemicalbook.com. The synthetic strategy involves the transformation of this starting material into an intermediate that can undergo cyclization to form the triazine ring system.

A common pathway involves the conversion of the substituted 2-nitroaniline (B44862) into an amidrazone or a related hydrazide derivative. For instance, N'-(aryl)hydrazides can be reacted with halo-nitroarenes (e.g., a derivative of 4-chloro-2-nitroaniline) in a nucleophilic aromatic substitution reaction. This is followed by the reduction of the nitro group to an amine, which then undergoes acid-mediated cyclodehydration to form the fused 1,4-dihydrobenzo[e] nih.govnih.govacs.orgtriazine ring system acs.org.

Another established route proceeds through the synthesis of 3,7-dichlorobenzo[e] nih.govnih.govacs.orgtriazine 1-oxide . This N-oxide is a direct precursor to the target compound via a reduction step. The synthesis of this N-oxide itself would originate from precursors like 4-chloro-2-nitroaniline, which undergoes diazotization and coupling, followed by cyclization to form the 7-chloro-substituted benzotriazine N-oxide core.

The substituent at the 3-position is often introduced separately. A versatile precursor for this is 3-aminobenzo[e] nih.govnih.govacs.orgtriazine 1-oxide , which can be synthesized from 2-nitroaniline and cyanamide nih.gov. This amino group can then be converted to a chloro group via a Sandmeyer-type reaction after the initial benzotriazine ring is formed. To obtain the 3,7-dichloro variant, one would start with a 7-chloro-3-aminobenzo[e] nih.govnih.govacs.orgtriazine derivative, which is then converted to the final product.

Advancements in Green Synthetic Chemistry for Triazine Derivatives

Modern synthetic chemistry emphasizes the use of environmentally benign and efficient methods. For the synthesis of triazine derivatives, several green techniques have been explored, offering significant advantages over traditional heating methods.

Microwave-Assisted Synthetic Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates and often improving yields. For the synthesis of heterocyclic compounds like triazines, microwave assistance can reduce reaction times from hours to mere minutes rsc.org. This technique is particularly effective for steps such as intramolecular cyclization and multicomponent reactions organic-chemistry.orgbeilstein-journals.org. The benefits stem from the efficient and uniform heating of the reaction mixture, which minimizes the formation of side products organic-chemistry.org. For example, the synthesis of benzoxazine (B1645224) derivatives, which are structurally related to the benzo-fused system of the target compound, showed dramatically reduced reaction times and improved yields under microwave irradiation compared to conventional heating. While a specific microwave-assisted protocol for 3,7-dichlorobenzo[e] nih.govnih.govacs.orgtriazine is not detailed in the available literature, the principles are broadly applicable to its multi-step synthesis, particularly for the cyclization and functionalization steps.

Ultrasound-Assisted Synthetic Methodologies

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to conventional methods. Ultrasound irradiation enhances reaction rates through acoustic cavitation, which generates localized high temperatures and pressures, leading to faster and more efficient transformations nih.gov. This technique has been successfully applied to the synthesis of various triazole and benzodiazepine (B76468) derivatives, offering advantages such as high yields, short reaction times, and mild conditions nih.gov. The synthesis of benzo-fused heterocycles using ultrasound has been shown to be efficient, often proceeding in water as a solvent and avoiding the need for traditional purification methods like chromatography. For instance, a one-pot synthesis of benzo[g]chromenes was effectively promoted by ultrasound in conjunction with a reusable catalyst. These findings suggest that ultrasound-assisted methods could be beneficially applied to the synthesis of 3,7-dichlorobenzo[e] nih.govnih.govacs.orgtriazine.

Regioselectivity and Yield Control in Polyhalogenated Benzo[e]nih.govnih.govacs.orgtriazine Synthesis

The control of regioselectivity in the synthesis of polyhalogenated benzo[e] nih.govnih.govacs.orgtriazines is almost exclusively achieved through the selection of appropriately substituted starting materials, rather than by direct halogenation of the fused heterocyclic ring.

The synthesis of the 3,7-dichloro isomer is a prime example of this principle. The chlorine atom at the 7-position is introduced by using 4-chloro-2-nitroaniline as the foundational building block nih.govchemicalbook.com. The position of the chlorine atom on this aniline precursor directly dictates its final position on the benzo portion of the fused ring system. Any subsequent cyclization to form the triazine ring preserves this substitution pattern. This approach circumvents the challenges of controlling regioselectivity in electrophilic aromatic substitution on the complex benzotriazine ring, which could lead to mixtures of isomers.

Similarly, the introduction of the chlorine atom at the 3-position is a controlled process. It does not involve direct chlorination but rather the chemical transformation of a functional group already at that position. A common route is the conversion of a 3-amino or 3-hydroxy/oxo group into a 3-chloro group using standard reagents (e.g., via diazotization followed by a Sandmeyer reaction).

Therefore, high yields of a specific polyhalogenated isomer like 3,7-dichlorobenzo[e] nih.govnih.govacs.orgtriazine are dependent on:

The efficient synthesis of the required substituted precursors (e.g., 4-chloro-2-nitroaniline).

The high efficiency of the cyclization reaction to form the benzotriazine ring.

The clean and high-yielding conversion of the functional group at the 3-position to a chlorine atom.

This precursor-based strategy provides absolute control over the placement of halogen atoms, ensuring that the desired regioisomer is formed with high purity and in good yield.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy would be the primary tool for determining the precise structure of 3,7-dichlorobenzo[e] thno.orguobasrah.edu.iqbeilstein-archives.orgtriazine by providing information about the chemical environment of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectral Analysis of Proton Environments

The ¹H NMR spectrum would be expected to show signals corresponding to the aromatic protons on the benzo-fused ring. The substitution pattern of the two chlorine atoms would significantly influence the chemical shifts and coupling patterns of the remaining protons. The electron-withdrawing nature of the chlorine atoms and the triazine ring would likely shift the proton signals downfield.

¹³C NMR Spectral Analysis of Carbon Frameworks

The ¹³C NMR spectrum would provide crucial information about the carbon skeleton of the molecule. It would be expected to display distinct signals for each of the carbon atoms in the benzotriazine system. The carbons directly bonded to the chlorine atoms (C-3 and C-7) would exhibit characteristic chemical shifts influenced by the halogen's electronegativity.

Application of 2D NMR Techniques for Connectivity (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques would be indispensable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of 3,7-dichlorobenzo[e] thno.orguobasrah.edu.iqbeilstein-archives.orgtriazine would be expected to show characteristic absorption bands for the C=N stretching vibrations within the triazine ring and the C=C stretching vibrations of the aromatic benzene (B151609) ring. The C-Cl stretching vibrations would also be present, typically in the fingerprint region of the spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry would be used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, which can further support the proposed structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would provide the exact mass of the molecular ion, allowing for the determination of the elemental composition of 3,7-dichlorobenzo[e] thno.orguobasrah.edu.iqbeilstein-archives.orgtriazine with high accuracy. This would serve as a definitive confirmation of the compound's molecular formula.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is a powerful tool for probing the electronic transitions within a molecule. When organic molecules absorb UV or visible light, their outer electrons are promoted from a ground state to a higher energy excited state. shu.ac.uklibretexts.org The specific wavelengths of light absorbed correspond to the energy differences between molecular orbitals, providing valuable information about the molecule's electronic structure. shu.ac.uklibretexts.org

For molecules containing π-systems and non-bonding (n) electrons, such as 3,7-dichlorobenzo[e] nih.govshu.ac.ukslideshare.nettriazine, the most common electronic transitions are π → π* and n → π*. slideshare.net The absorption of UV radiation by organic molecules is typically restricted to specific functional groups, known as chromophores, which contain valence electrons with low excitation energies. shu.ac.uk The resulting spectrum often displays broad absorption bands due to the superposition of vibrational and rotational transitions on the electronic transitions. shu.ac.uk

Theoretical calculations, such as those employing Time-Dependent Density Functional Theory (TD-DFT), can simulate the UV-Vis absorption spectra and provide insights into the nature of the electronic transitions. For related 1,2,4-triazine (B1199460) derivatives, studies have shown that the absorption spectra are influenced by the electronic character of different parts of the molecule. nih.gov For instance, certain groups can act as electron donors while others function as electron acceptors, affecting the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and, consequently, the absorption wavelengths. nih.gov The solvent environment can also impact the spectrum, with n → π* transitions often exhibiting a blue shift (to shorter wavelengths) in more polar solvents. shu.ac.uk

Table 1: Representative Electronic Transitions in Heterocyclic Compounds

Transition TypeTypical Wavelength Range (nm)Description
σ → σ< 200High-energy transition involving sigma bond electrons.
n → σ150 - 250Transition of a non-bonding electron to an anti-bonding sigma orbital.
π → π200 - 500Transition of an electron from a pi bonding to a pi anti-bonding orbital in conjugated systems.
n → π250 - 600Transition of a non-bonding electron to a pi anti-bonding orbital.

This table provides a generalized overview of electronic transitions and their typical wavelength ranges. Specific values for 3,7-dichlorobenzo[e] nih.govshu.ac.ukslideshare.nettriazine would require experimental data.

X-ray Diffraction (XRD) for Definitive Solid-State Structure Determination

X-ray diffraction (XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unparalleled detail about molecular conformation, geometry, and the interactions that govern crystal packing.

Single crystal X-ray analysis allows for the unambiguous determination of a molecule's solid-state conformation and precise geometric parameters, including bond lengths and angles. nih.govejournal.by For various heterocyclic compounds, including those with a triazine core, this method has been instrumental in confirming their synthesized structures. mdpi.com The analysis of related pyrazolo[5,1-c] nih.govshu.ac.ukslideshare.nettriazine structures has revealed planar conjugated heteronuclei. ejournal.by In the case of a substituted 1,3,4-thiadiazolo[2,3-c] nih.govshu.ac.ukslideshare.nettriazine, the planar ring system was characterized with a maximum deviation of 0.048 (3) Å. researchgate.net Such data is crucial for understanding the intrinsic structural properties of the molecule, which in turn influence its chemical and physical behavior.

Table 2: Crystallographic Data for a Related Triazine Derivative

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)4.4961 (1)
b (Å)13.4412 (5)
c (Å)14.4588 (5)
α (°)70.620 (2)
β (°)85.956 (2)
γ (°)83.063 (2)
Volume (ų)817.81 (5)
Z2

This data is for 3-Benzyl-7-(2,4-dichlorophenyl)-4H-1,3,4-thiadiazolo[2,3-c] nih.govshu.ac.ukslideshare.nettriazin-4-one and serves as an example of the type of information obtained from single crystal X-ray diffraction. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization

Electron Paramagnetic Resonance (EPR) spectroscopy is an essential technique for the study of molecules or molecular fragments with unpaired electrons, known as radical species. nih.govmdpi.com This method provides detailed information about the electronic structure and environment of the paramagnetic center.

The formation of radical species from benzo[e] nih.govshu.ac.ukslideshare.nettriazine derivatives has been documented, for instance, through the addition of an aryllithium reagent followed by aerial oxidation to yield stable 1,4-dihydrobenzo[e] nih.govshu.ac.ukslideshare.nettriazin-4-yl radicals. researchgate.net EPR spectroscopy is the primary tool for characterizing these radical products.

The EPR spectrum is sensitive to the tumbling rate of the radical in its medium, which can be influenced by factors such as viscosity. nih.gov For certain triarylmethyl radicals, the anisotropy of the hyperfine splitting and the g-tensor are significant, making their EPR spectra strongly dependent on the molecular tumbling rate. nih.gov In studies of photoinduced reactions on TiO2, EPR spin trapping techniques have been employed to identify reactive radical intermediates, such as superoxide (B77818) radical anions and carbon-centered radicals. mdpi.com This indirect method involves the reaction of a short-lived radical with a spin trap to form a more stable nitroxide radical that can be readily detected by EPR. mdpi.com

Computational and Theoretical Investigations of Molecular Properties

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

DFT calculations serve as a powerful tool for predicting the properties of molecules like 3,7-dichlorobenzo[e]triazine. These calculations would typically be performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p) or larger) to solve the Schrödinger equation computationally.

Geometry Optimization and Conformational Analysis

A primary step in computational analysis is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. For 3,7-dichlorobenzo[e]triazine, this would involve calculating bond lengths, bond angles, and dihedral angles. Studies on similar heterocyclic systems have shown that substituents and their positions can influence the planarity of the ring system. For instance, in substituted 1,2,4-triazines, phenyl groups can rotate out of the plane of the triazine ring to minimize steric hindrance. A conformational analysis would identify the most stable conformer of the molecule.

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characteristics and Energy Gaps

The Frontier Molecular Orbitals (FMOs), namely the HOMO and LUMO, are crucial for understanding a molecule's electronic behavior and reactivity. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily excitable and more reactive. In related triazine derivatives, the distribution of HOMO and LUMO orbitals is often localized on different parts of the molecule, indicating charge transfer possibilities upon electronic excitation. For 3,7-dichlorobenzo[e]triazine, the electron-withdrawing nature of the chlorine atoms and the triazine ring would significantly influence the energies and distributions of these orbitals.

Aromaticity Assessment (e.g., Nucleus-Independent Chemical Shift (NICS) Studies)

The aromaticity of the fused ring system in 3,7-dichlorobenzo[e]triazine could be assessed using methods like Nucleus-Independent Chemical Shift (NICS) calculations. NICS is a magnetic descriptor of aromaticity where negative values inside a ring typically indicate aromatic character, while positive values suggest anti-aromaticity. This analysis would help to quantify the degree of aromaticity in both the benzene (B151609) and triazine rings of the molecule, providing insight into its stability and reactivity.

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Quantum chemical modeling can be employed to investigate the mechanisms of reactions involving 3,7-dichlorobenzo[e]triazine. This involves mapping the potential energy surface of a reaction, locating transition states, and calculating activation energies. For example, studies on other triazines have elucidated their reaction pathways with nucleophiles or their behavior in cycloaddition reactions. Such modeling could predict the regioselectivity of nucleophilic substitution reactions, determining whether substitution is more likely to occur at the C3 or C7 position, and clarifying the role of the chlorine atoms as leaving groups.

Theoretical Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies, UV-Vis Absorption)

Computational methods can predict various spectroscopic parameters. Time-dependent DFT (TD-DFT) is commonly used to calculate the electronic absorption spectra (UV-Vis), providing information on the wavelengths of maximum absorption (λmax). Calculations can also predict Infrared (IR) vibrational frequencies, which correspond to the different vibrational modes of the molecule. Furthermore, NMR chemical shifts (¹H, ¹³C) can be calculated and compared with experimental data to confirm the molecular structure. These theoretical spectra are invaluable for interpreting experimental results and assigning specific signals to atoms and functional groups within the molecule.

Computational Design and Screening of 3,7-Dichlorobenzo[e]triazine Derivatives

Computational tools are instrumental in the rational design of new molecules with desired properties. Starting from the 3,7-dichlorobenzo[e]triazine scaffold, derivatives could be designed in silico by replacing the chlorine atoms with various functional groups. By calculating the electronic and structural properties of these virtual compounds, researchers can screen large libraries of potential derivatives to identify candidates with enhanced activity for specific applications, such as in pharmaceuticals or materials science, before undertaking their actual synthesis.

Following a comprehensive search of available scientific literature and databases, it has been determined that there is no publicly accessible research data specifically detailing the computational and theoretical investigations of the chemical compound 3,7-dichlorobenzo[e]triazine .

Consequently, the requested article, which was to be structured around the computational and theoretical properties of this compound, cannot be generated. The strict adherence to the provided outline and the focus solely on 3,7-dichlorobenzo[e]triazine cannot be fulfilled due to the absence of the necessary scientific findings in the public domain.

No data tables or detailed research findings for the specified sections can be provided as no studies on this particular compound were found.

Chemical Reactivity and Derivatization Strategies

Nucleophilic Substitution Reactions of Chlorine Atoms

The chlorine atoms at the C-3 and C-7 positions of the benzo[e] researchgate.netrsc.orgacs.orgtriazine core are susceptible to nucleophilic aromatic substitution (SNAr). This reactivity provides a primary pathway for introducing a wide range of functional groups onto the heterocyclic system.

The C-Cl bonds in chloro-substituted benzo[e] researchgate.netrsc.orgacs.orgtriazines are activated towards nucleophilic attack due to the electron-withdrawing nature of the triazine ring. Research has demonstrated that 3-chlorobenzo[e] researchgate.netrsc.orgacs.orgtriazine readily undergoes nucleophilic aromatic substitution with various nucleophiles. nih.govlodz.pl These reactions lead to a diverse array of C(3)-substituted derivatives, including those functionalized with alkyl, aryl, amine, alkoxide, and cyano groups. nih.gov Metal-catalyzed cross-coupling reactions, such as those employing palladium or copper, have also been successfully used to form new carbon-carbon and carbon-heteroatom bonds at this position. nih.govlodz.pl

While studies often focus on the monosubstituted 3-chloro analogue, the principles extend to the 3,7-dichloro derivative. The reactivity of such dihaloheterocycles in SNAr reactions is a well-established synthetic tool. For instance, in 2,4,6-trichloro-1,3,5-triazine, the chlorine atoms can be displaced sequentially by controlling reaction conditions, such as temperature, allowing for the synthesis of trisubstituted products. clockss.org This stepwise substitution is also a key strategy in the functionalization of other dihaloheterocycles like dichloropyridines. researchgate.net

The presence of two chlorine atoms in 3,7-dichlorobenzo[e] researchgate.netrsc.orgacs.orgtriazine allows for the design of sequential substitution protocols to achieve selective functionalization. By exploiting potential differences in reactivity between the C-3 and C-7 positions or by carefully controlling reaction stoichiometry and conditions, nucleophiles can be directed to one position over the other in a stepwise manner. This approach is fundamental for creating unsymmetrically substituted derivatives, which are crucial for developing materials with tailored properties and for structure-activity relationship studies. researchgate.net

A general two-step route for creating related 1,3-disubstituted benzo- and pyrido-fused 1,2,4-triazinyl radicals involves the initial N-arylation via nucleophilic aromatic substitution of a halo-nitroarene, followed by cyclization and radical formation. acs.org This highlights the utility of SNAr reactions in building complex fused systems. The ability to perform selective, site-specific functionalization is a powerful tool in synthetic chemistry, enabling access to a wide array of complex molecules from a single dichlorinated precursor. nih.gov

Electrophilic Aromatic Substitution Reactions on the Benzo Ring

Electrophilic aromatic substitution (EAS) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. uci.edumasterorganicchemistry.com However, this type of reaction is generally unfavorable on the benzo ring of 3,7-dichlorobenzo[e] researchgate.netrsc.orgacs.orgtriazine. The 1,2,4-triazine (B1199460) ring is strongly electron-withdrawing due to the high electronegativity of its three nitrogen atoms. This property significantly deactivates the fused benzene (B151609) ring towards attack by electrophiles. uci.edu

Substituents that deactivate an aromatic ring make the subsequent electrophilic substitution slower and require harsher reaction conditions. uci.eduyoutube.com In the case of the benzo[e] researchgate.netrsc.orgacs.orgtriazine system, the deactivating effect is pronounced, making electrophilic aromatic substitution a challenging and rarely employed strategy for its functionalization. Synthetic efforts typically focus on the more facile nucleophilic substitution pathways at the halogenated positions.

Cycloaddition Reactions, Particularly Inverse Electron Demand Diels-Alder (IEDDA)

The electron-deficient 1,2,4-triazine ring is an excellent participant in inverse electron demand Diels-Alder (IEDDA) reactions. This powerful cycloaddition provides a route to various functionalized heterocyclic systems. acs.orgsigmaaldrich.com

In IEDDA reactions, the 1,2,4-triazine core acts as the electron-poor diene component, reacting with electron-rich dienophiles such as enamines, ynamines, or strained alkenes and alkynes. acs.orgnih.gov The reaction typically proceeds via a [4+2] cycloaddition across the C3 and C6 atoms of the triazine ring, followed by a retro-Diels-Alder reaction that extrudes a molecule of dinitrogen (N₂). researchgate.net The resulting product is a substituted pyridine (B92270) ring. This transformation is a powerful method for synthesizing highly functionalized pyridine and other N-heterocyclic scaffolds. acs.org

The reactivity of the triazine in IEDDA reactions can be tuned by substituents. Electron-withdrawing groups on the triazine ring enhance its reactivity, while electron-donating groups decrease it. researchgate.netrsc.org Compared to their 1,2,4,5-tetrazine (B1199680) counterparts, 1,2,4-triazines are generally more stable but less reactive in IEDDA reactions. rsc.orgnih.govrsc.org Despite this, their stability and predictable reactivity make them valuable tools, particularly in the field of bioorthogonal chemistry for labeling biomolecules. researchgate.netnih.gov

DieneDienophileReaction ConditionsOutcomeCitation
1,2,4-TriazineStrained Alkyne (e.g., Bicyclononyne)Physiological ConditionsStable Pyridine Cycloadduct (after N₂ loss) researchgate.net
1,2,4-Triazinetrans-Cyclooctene (TCO)Room Temp, CH₃CN/H₂ODihydropyridine derivative nih.govrsc.org
5-pyridyl-1,2,4-triazineBicyclononyne (BCN)Physiological ConditionsPyridine derivative researchgate.net
1,2,4-Triazine coordinated to Re(I)Bicyclooctyne (BCN)Not specified55-fold rate increase compared to uncoordinated triazine rsc.org

Formation and Characterization of Stable Radical Species (e.g., Blatter Radicals)

One of the most significant aspects of benzo[e] researchgate.netrsc.orgacs.orgtriazine chemistry is its role as a precursor to exceptionally stable free radicals known as Blatter radicals. rsc.org These radicals have garnered significant interest for their potential applications in functional materials science. rsc.orgnih.gov

The synthesis of Blatter radicals from benzo[e] researchgate.netrsc.orgacs.orgtriazine derivatives is typically achieved through the azaphilic addition of an organometallic reagent, such as an organolithium (e.g., PhLi) or Grignard reagent, to the N(1) position of the triazine ring. rsc.orgnih.gov This is followed by oxidation of the resulting 1,4-dihydrobenzo[e] researchgate.netrsc.orgacs.orgtriazine intermediate, often by exposure to air. nih.gov The substituents on the triazine core, such as the chloro groups at C-3 and C-7 in the parent compound, can be used as handles to introduce further functionality either before or after radical formation. researchgate.net For example, the addition of PhLi to 7-(trifluoromethyl)benzo[e] researchgate.netrsc.orgacs.orgtriazine yields a "super stable" Blatter radical. rsc.org

Blatter radicals are characterized by their remarkable stability, often being air- and moisture-stable solids that can be purified and handled under ambient conditions. researchgate.netnih.gov Their unique properties are investigated using a variety of techniques:

Electron Paramagnetic Resonance (EPR) Spectroscopy: Confirms the radical nature of the species and provides information about the spin distribution. nih.govnih.gov

UV-vis Spectroscopy: Characterizes the electronic transitions within the radical. nih.govnih.gov

Electrochemistry: Cyclic voltammetry is used to study the redox properties of the radicals. nih.govnih.gov

X-ray Crystallography: Provides detailed structural information in the solid state. nih.govnih.gov

Magnetic Measurements (SQUID): Investigates the magnetic properties and interactions between radical centers in the solid state. nih.govnih.gov

The ability to easily modify the structure of Blatter radicals through substitution on the benzo[e] researchgate.netrsc.orgacs.orgtriazine scaffold allows for the fine-tuning of their electronic, magnetic, and physical properties for applications in areas like organic batteries, molecular magnets, and sensors. rsc.orgnih.gov

PrecursorReagentRadical FormedKey CharacteristicsCitation
7-(CF₃)benzo[e] researchgate.netrsc.orgacs.orgtriazinePhLi3-Phenyl-7-(trifluoromethyl) Blatter radical"Super stable" rsc.org
N-substituted carbazole (B46965) derivatives of benzo[e] researchgate.netrsc.orgacs.orgtriazinePhotocyclizationCarbazole-fused Blatter radicalsNovel heterocyclic skeleton, ferromagnetic interactions nih.gov
1-phenyl-3-(pyrid-2-yl)benzo[e] researchgate.netrsc.orgacs.orgtriazine-1-phenyl-3-(pyrid-2-yl) Blatter radicalAir- and moisture-stable, N,N'-chelating ligand nih.gov
C(3)-substituted benzo[e] researchgate.netrsc.orgacs.orgtriazinesPhLi / Air Oxidation3-Amino- and 3-Alkyl-substituted Blatter radicalsProperties tunable by C(3) substituent nih.gov

Further Functional Group Transformations and Derivatization of the Triazine and Benzo Moieties

The presence of chlorine atoms on both the triazine (C3) and benzo (C7) moieties of 3,7-dichlorobenzo[e] biosynth.comorganic-chemistry.orgnih.govtriazine opens up numerous avenues for further derivatization. The electronic disparity between these two positions allows for selective functionalization, which is crucial for building molecular complexity and tuning the compound's properties.

Derivatization of the Triazine Moiety (C3-Position)

The chlorine atom at the C3-position, being part of the electron-poor 1,2,4-triazine ring, is highly susceptible to nucleophilic aromatic substitution. This enhanced reactivity allows for selective substitution at this position while leaving the C7-chloro group intact.

Evidence for this selectivity is demonstrated by the commercial availability of compounds such as 3-amino-7-chlorobenzo[e] biosynth.comorganic-chemistry.orgnih.govtriazine and its corresponding 1-oxide derivative. biosynth.comcymitquimica.com These compounds are typically synthesized by the reaction of 3,7-dichlorobenzo[e] biosynth.comorganic-chemistry.orgnih.govtriazine with an ammonia (B1221849) source. The reaction proceeds preferentially at the more electrophilic C3-position.

Common transformations at the C3-position include:

Amination: Reaction with various primary and secondary amines, including ammonia, yields 3-amino derivatives. cymitquimica.com Palladium-catalyzed methods like the Buchwald-Hartwig amination can also be employed, offering broad substrate scope and milder conditions for forming C-N bonds. organic-chemistry.orglibretexts.orgwikipedia.org

Alkoxylation and Thiolation: Nucleophilic attack by alkoxides or thiolates can introduce ether or thioether linkages at the C3 position.

Carbon-Carbon Bond Formation: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling (using boronic acids or esters) wikipedia.orglibretexts.orgorganic-chemistry.org and Sonogashira coupling (using terminal alkynes), can be used to introduce alkyl, aryl, or alkynyl groups.

The general order of reactivity for halogens in such palladium-catalyzed reactions is I > Br > OTf >> Cl. nih.gov While chlorine activation can be challenging, the use of specialized phosphine (B1218219) ligands (e.g., X-Phos, S-Phos) and appropriate palladium precatalysts has made the coupling of aryl chlorides routine. beilstein-journals.org

Table 1: Examples of Functional Group Transformations at the C3-Position

Starting MaterialReagent/CatalystProductReaction Type
3,7-dichlorobenzo[e] biosynth.comorganic-chemistry.orgnih.govtriazineAmmonia (or equivalent)3-Amino-7-chlorobenzo[e] biosynth.comorganic-chemistry.orgnih.govtriazineNucleophilic Aromatic Substitution (Amination)
3,7-dichlorobenzo[e] biosynth.comorganic-chemistry.orgnih.govtriazineR-NH₂ / Pd-catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., X-Phos), Base (e.g., NaOt-Bu)3-(Alkyl/Aryl)amino-7-chlorobenzo[e] biosynth.comorganic-chemistry.orgnih.govtriazineBuchwald-Hartwig Amination
3,7-dichlorobenzo[e] biosynth.comorganic-chemistry.orgnih.govtriazineAr-B(OH)₂ / Pd-catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)3-Aryl-7-chlorobenzo[e] biosynth.comorganic-chemistry.orgnih.govtriazineSuzuki-Miyaura Coupling
3,7-dichlorobenzo[e] biosynth.comorganic-chemistry.orgnih.govtriazineR-OH / Base3-Alkoxy-7-chlorobenzo[e] biosynth.comorganic-chemistry.orgnih.govtriazineNucleophilic Aromatic Substitution (Alkoxylation)

(This table is illustrative of potential reactions based on established chemical principles for this class of compounds.)

Derivatization of the Benzo Moiety (C7-Position)

Functionalization of the C7-chloro substituent on the benzo ring is typically accomplished after the more reactive C3-position has been derivatized. The C7-position is less electrophilic than the C3-position but is still activated towards substitution by the electron-withdrawing nature of the fused triazine ring.

Strategies for derivatizing the C7-position often rely on palladium-catalyzed cross-coupling reactions, which are highly effective for forming C-C, C-N, and C-O bonds on less reactive aryl chlorides.

Sequential Cross-Coupling: A common strategy involves a first reaction at C3 (e.g., amination), followed by a palladium-catalyzed reaction at the remaining C7-chloro position. For instance, 3-amino-7-chlorobenzo[e] biosynth.comorganic-chemistry.orgnih.govtriazine can be subjected to Suzuki, Heck, or Buchwald-Hartwig reactions to introduce diverse functionalities at C7. This sequential approach provides access to di-substituted derivatives with distinct groups at the C3 and C7 positions.

Selective C7-Functionalization: Achieving direct and selective functionalization at C7 in the presence of the C3-chloro group is more challenging but potentially feasible. This could be accomplished by using specific catalyst-ligand systems in palladium-catalyzed reactions that exhibit different selectivity profiles compared to nucleophilic substitution. For example, in the related 2,4,7-trichloroquinazoline (B1295576) system, regioselective couplings have been achieved by temporarily deactivating a more reactive site, allowing for substitution at a less reactive one.

Table 2: Potential Sequential Derivatization Strategies

IntermediateReagent/CatalystProductReaction Type
3-Amino-7-chlorobenzo[e] biosynth.comorganic-chemistry.orgnih.govtriazinePhenylboronic acid / Pd(PPh₃)₄, K₂CO₃3-Amino-7-phenylbenzo[e] biosynth.comorganic-chemistry.orgnih.govtriazineSuzuki-Miyaura Coupling
3-Amino-7-chlorobenzo[e] biosynth.comorganic-chemistry.orgnih.govtriazineAniline (B41778) / Pd₂(dba)₃, Xantphos, Cs₂CO₃3-Amino-7-anilinobenzo[e] biosynth.comorganic-chemistry.orgnih.govtriazineBuchwald-Hartwig Amination
3-Alkoxy-7-chlorobenzo[e] biosynth.comorganic-chemistry.orgnih.govtriazineTerminal alkyne / PdCl₂(PPh₃)₂, CuI, Et₃N3-Alkoxy-7-alkynylbenzo[e] biosynth.comorganic-chemistry.orgnih.govtriazineSonogashira Coupling

(This table illustrates potential synthetic routes based on established methodologies for related heterocyclic systems.)

The ability to perform these transformations allows for the synthesis of a wide range of derivatives, where the substituents on both the triazine and benzo rings can be systematically varied to modulate the electronic, steric, and physicochemical properties of the final molecule.

Exploration of Advanced Materials Science Applications

Development of Functional Organic Materials Based on Benzo[e]researchgate.netiucr.orgacs.orgtriazines

The benzo[e] researchgate.netiucr.orgacs.orgtriazine scaffold is a cornerstone for creating novel functional organic materials. researchgate.net Dihydrobenzo[e] researchgate.netiucr.orgacs.orgtriazines are stable precursors to nitrogen-centered benzotriazinyl radicals, often referred to as Blatter radicals. researchgate.net These radicals are noted for their remarkable stability and possess valuable magnetic properties, including both ferromagnetic and antiferromagnetic behaviors. researchgate.net The thermal stability of these compounds, which can be as high as 240–250 °C, further enhances their suitability for integration into durable organic materials. researchgate.net

A variety of C(3)-substituted benzo[e] researchgate.netiucr.orgacs.orgtriazine derivatives have been synthesized, starting from precursors like 3-chloro- and 3-iodobenzo[e] researchgate.netiucr.orgacs.orgtriazine. acs.orgnih.gov These synthetic pathways, utilizing nucleophilic aromatic substitution and metal-catalyzed reactions, allow for the introduction of a wide array of functional groups, thereby tuning the electronic and physical properties of the molecule for specific applications. acs.orgnih.gov

The inherent reactivity and functionality of benzo[e] researchgate.netiucr.orgacs.orgtriazine derivatives make them valuable components in molecular grafting. researchgate.net By synthesizing derivatives with specific functional groups, such as hydroxyls, these molecules can be chemically tethered to various substrates. For instance, synthetic strategies have been developed to create 7-CF3-1,4-dihydrobenzo[e] researchgate.netiucr.orgacs.orgtriazin-4-yl radicals that feature hydroxymethyl or hydroxyhexyloxyphenyl groups. These functionalized radicals can then be converted into tosylates or phosphates, which are excellent leaving groups for subsequent reactions, enabling the grafting of the radical onto surfaces or into larger molecular assemblies. researchgate.net This technique is crucial for modifying the surface properties of materials, creating functional coatings, or developing new hybrid materials.

The rigid, planar structure of the benzo[e] researchgate.netiucr.orgacs.orgtriazine core is conducive to the formation of liquid crystalline phases. researchgate.netiucr.org Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals, and their applications are widespread, particularly in display technologies. nih.gov By attaching long alkyl chains or other mesogenic (liquid crystal-forming) groups to the benzo[e] researchgate.netiucr.orgacs.orgtriazine skeleton, scientists can induce liquid crystalline behavior. researchgate.netvanderbilt.edu

Research has shown that derivatization of the core structure is key to achieving these properties. iucr.org For example, four-ring systems based on the analogous 4H-benzo researchgate.netiucr.orgacs.orgthiadiazine structure have been shown to exhibit smectic A phases, a type of liquid crystal phase with a layered structure. vanderbilt.edu The ability to form such ordered, yet fluid, phases makes these materials highly attractive for creating magneto-optical devices, where the magnetic properties of the radical core can be influenced by an external field, leading to changes in the material's optical properties. vanderbilt.edu

Potential in Molecular Electronics and Spintronics Research

The stable radical forms of benzo[e] researchgate.netiucr.orgacs.orgtriazine derivatives (Blatter radicals) are at the forefront of research in molecular electronics and spintronics. researchgate.net Spintronics, or spin electronics, is an emerging field that utilizes the intrinsic spin of the electron, in addition to its charge, to carry information, promising devices with higher speeds and lower power consumption.

Organic radicals are being explored as components for organic spintronic devices. digitellinc.com Recent studies have demonstrated that a thin film of a Blatter-type radical can act as a metal-free organic spin source at room temperature. digitellinc.com In a bilayer system composed of the organic radical film and a ferromagnetic layer, spin current emission from the radical layer was observed, showcasing its potential for creating purely organic spintronic devices. digitellinc.com The exceptional stability and processability of these radicals are key features that enable their fabrication into functional device layers. digitellinc.com

Optoelectronic Device Development

The electronic properties of the benzo[e] researchgate.netiucr.orgacs.orgtriazine ring can be finely tuned by adding substituents, making these compounds highly adaptable for optoelectronic applications. acs.org The effect of different functional groups at the C(3) position on the electronic structure has been studied extensively, revealing significant impacts on the molecule's light-absorption and energy levels. acs.orgnih.gov

In the realm of organic electronics, materials are classified as p-type (hole-transporting) or n-type (electron-transporting). The electron-deficient nature of the triazine ring makes its derivatives promising candidates for n-type semiconductors. mdpi.com N-type materials are essential for creating efficient organic electronic devices like organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). The high electron affinity and thermal stability of the triazine core are advantageous for these applications, and its optoelectronic properties can be tailored through structural modifications to optimize device performance. mdpi.com

Table 1: Research Findings on Benzo[e] researchgate.netiucr.orgacs.orgtriazine Derivatives in Materials Science

Application Area Key Finding Compound Class/Derivative Reference
Functional Materials Dihydrobenzo[e] researchgate.netiucr.orgacs.orgtriazines are stable precursors to Blatter radicals, useful for functional materials. 1,4-dihydrobenzo[e] researchgate.netiucr.orgacs.orgtriazines researchgate.net
Molecular Grafting Functionalized radicals with hydroxyl groups can be synthesized for grafting onto substrates. 7-CF3-1,4-dihydrobenzo[e] researchgate.netiucr.orgacs.orgtriazin-4-yls researchgate.net
Liquid Crystals Derivatization of the core can induce liquid crystalline phases (e.g., Smectic A). iucr.orgvanderbilt.edu 4H-benzo researchgate.netiucr.orgacs.orgthiadiazines vanderbilt.edu
Spintronics Thin films of Blatter-type radicals can operate as a metal-free organic spin source at room temperature. 1-(2-ethoxyphenyl)-3-phenyl-1,4-dihydrobenzo[e] researchgate.netiucr.orgacs.orgtriazin-4-yl digitellinc.com
Optoelectronics C(3) substituents significantly affect the π–π* transition energy and electronic structure. C(3)-substituted benzo[e] researchgate.netiucr.orgacs.orgtriazines acs.orgnih.gov

| N-type Semiconductors | The electron-deficient triazine core is a suitable building block for n-type acceptor materials in OSCs. | Triazine-based materials | mdpi.com |

Dye-sensitized solar cells (DSSCs) are a type of low-cost solar cell that relies on a sensitizer (B1316253) dye to absorb light. researchgate.net The design of these dyes often follows a Donor-π bridge-Acceptor (D-π-A) architecture. In this setup, the dye absorbs a photon, promoting an electron from the donor part to the acceptor part, initiating charge separation. researchgate.net

The electron-withdrawing nature of the triazine ring makes it a candidate for the acceptor component in such sensitizer dyes. However, the molecular geometry is critical. For example, in some designs using a 1,3,5-triazine (B166579) core, a meta-position linkage between the donor and acceptor was found to be electronically unfavorable, resulting in poor charge transfer and low power conversion efficiencies. researchgate.net This highlights the importance of precise structural design when integrating triazine units into DSSC sensitizers to ensure efficient electronic communication across the molecule. While direct application of 3,7-dichlorobenzo[e] researchgate.netiucr.orgacs.orgtriazine in DSSCs is not widely documented, the principles learned from related triazine structures are crucial for guiding the design of new, potentially more efficient sensitizers based on this scaffold.

Table 2: List of Compounds Mentioned

Compound Name
3,7-dichlorobenzo[e] researchgate.netiucr.orgacs.orgtriazine
Benzo[e] researchgate.netiucr.orgacs.orgtriazine
1,4-dihydrobenzo[e] researchgate.netiucr.orgacs.orgtriazine
3-chlorobenzo[e] researchgate.netiucr.orgacs.orgtriazine
3-iodobenzo[e] researchgate.netiucr.orgacs.orgtriazine
7-CF3-1,4-dihydrobenzo[e] researchgate.netiucr.orgacs.orgtriazin-4-yl
4H-benzo researchgate.netiucr.orgacs.orgthiadiazine
1-(2-ethoxyphenyl)-3-phenyl-1,4-dihydrobenzo[e] researchgate.netiucr.orgacs.orgtriazin-4-yl

Luminescent Properties for Organic Light-Emitting Diodes (OLEDs)

The investigation into the luminescent properties of 3,7-dichlorobenzo[e] prepchem.comnih.govnih.govtriazine for OLED applications did not yield specific research findings. The broader family of 1,2,4-triazine (B1199460) derivatives has been explored for its potential in OLEDs, often in combination with other heterocyclic systems to create materials with desirable electronic and photophysical properties. researchgate.netresearchgate.netrsc.orgmdpi.com These studies frequently focus on modifying the triazine core with various donor and acceptor groups to tune the emission color and improve quantum efficiency. nih.govst-andrews.ac.uk For instance, iridium(III) complexes incorporating 1,2,4-triazine ligands have been synthesized and their luminescent behaviors studied. researchgate.netrsc.org However, no specific data on the electroluminescence, photoluminescence quantum yield, or suitability of 3,7-dichlorobenzo[e] prepchem.comnih.govnih.govtriazine as an emitter or host material in OLEDs was found.

Investigation of Bio Relevant Research Perspectives

Structure-Activity Relationship (SAR) Studies of Benzo[e]researchgate.netnih.govnih.govtriazine Analogs

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of benzo[e] researchgate.netnih.govnih.govtriazine analogs. These studies systematically alter the chemical structure of the parent compound to understand how these changes affect its biological activity.

Research has shown that the type and position of substituents on the benzo[e] researchgate.netnih.govnih.govtriazine ring system significantly influence the compound's electronic, hydrophobic, and steric properties, which in turn dictate its biological effects. nih.gov For instance, the introduction of different functional groups at the C3 and C7 positions can modulate the compound's potency and selectivity towards specific biological targets. acs.orgnih.gov

A study on 1,2,4-benzotriazine (B1219565) 1,4-dioxides, analogs of tirapazamine, revealed that electron-withdrawing substituents generally increase aerobic cytotoxicity, while specific substitutions can enhance hypoxic cytotoxicity, a desirable trait for targeting cancer cells in low-oxygen environments. nih.gov Another study focused on 3-substituted benzo[e] researchgate.netnih.govnih.govtriazines and found a significant correlation between the electronic properties of the C3 substituent and the compound's spectroscopic characteristics, which can be linked to its reactivity and biological interactions. acs.orgnih.gov

The following table summarizes key findings from SAR studies on benzo[e] researchgate.netnih.govnih.govtriazine analogs:

Analog Class Key Structural Modifications Impact on Biological Activity
1,2,4-Benzotriazine 1,4-dioxidesSubstitution at positions 5, 6, 7, and 8Electron-withdrawing groups increase aerobic cytotoxicity. Specific halo- and trifluoromethyl groups enhance hypoxic cytotoxicity. nih.gov
3-Substituted Benzo[e] researchgate.netnih.govnih.govtriazinesDiverse functional groups at the C3 positionThe electronic nature of the C3 substituent significantly affects the molecule's electronic structure and potential biological interactions. acs.orgnih.gov
3-Aminobenzo[e] researchgate.netnih.govnih.govtriazinesModifications on the amino group and the benzotriazine coreIdentified as potent inhibitors of enzymes like Abl and Abl-T315I, which are implicated in cancer. nih.govresearchgate.net

Mechanistic Investigations of Molecular Interactions in Biological Systems

Understanding how 3,7-dichlorobenzo[e] researchgate.netnih.govnih.govtriazine and its analogs interact with biological systems at a molecular level is fundamental to their development as therapeutic agents or research tools.

Benzo[e] researchgate.netnih.govnih.govtriazine derivatives have been identified as potent inhibitors of various enzymes. For example, certain analogs have shown inhibitory activity against Abl and Abl-T315I enzymes, which are crucial targets in cancer therapy. nih.govresearchgate.net The design of these inhibitors often involves creating structures that can specifically interact with the enzyme's active site.

While direct studies on 3,7-dichlorobenzo[e] researchgate.netnih.govnih.govtriazine and Cytochrome P450 are not extensively documented in the provided results, the broader class of 1,2,4-triazine (B1199460) derivatives has been investigated for their inhibitory effects on various enzymes, including those involved in cancer and other diseases. ijpsr.info The interaction of these compounds with enzymes is a key area of research for developing targeted therapies.

Several studies have demonstrated the ability of benzo[e] researchgate.netnih.govnih.govtriazine analogs to modulate cellular pathways, particularly those involved in cell death, such as apoptosis. For instance, novel derivatives of 1,2,4-triazine have been shown to induce apoptosis in various cancer cell lines. nih.govmdpi.com

One study found that a pyrazolo[4,3-e]tetrazolo[1,5-b] researchgate.netnih.govnih.govtriazine derivative induced apoptosis in colorectal cancer cells by increasing the expression of active caspases-3/7 and decreasing the mitochondrial membrane potential. nih.gov Another investigation into pyrazolo[4,3-e] researchgate.netnih.govnih.govtriazine derivatives revealed their ability to induce apoptosis in breast cancer cells through a caspase-dependent pathway. nih.gov These findings highlight the potential of this class of compounds to be developed as anticancer agents that work by triggering programmed cell death in malignant cells.

The table below presents findings on the modulation of cellular pathways by benzo[e] researchgate.netnih.govnih.govtriazine analogs:

Compound/Analog Cell Line Observed Effect Mechanism
Pyrazolo[4,3-e]tetrazolo[1,5-b] researchgate.netnih.govnih.govtriazine derivative (MM-129)DLD-1 and HT-29 (Colorectal Cancer)Induction of apoptosisIncreased expression of active caspases-3/7, disruption of mitochondrial membrane potential. nih.gov
Pyrazolo[4,3-e] researchgate.netnih.govnih.govtriazine derivative (3b)MCF-7 and MDA-MB-231 (Breast Cancer)Induction of apoptosisPrimarily through a caspase-dependent pathway. nih.gov
2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-N-(6-methylbenzothiazol-2-yl)acetamide (3b)A549 (Lung Adenocarcinoma)Selective antitumor activity and apoptosis inductionHigher apoptotic cell level compared to other tested compounds. nih.gov

Bioorthogonal Chemistry Applications

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.govspringernature.com The unique reactivity of certain chemical groups makes them ideal for these applications.

The tetrazine moiety, a core component of the broader triazine class to which benzo[e] researchgate.netnih.govnih.govtriazine belongs, is a key player in bioorthogonal chemistry. nih.gov Tetrazine derivatives are widely used in what is known as tetrazine ligation, a type of inverse electron-demand Diels-Alder reaction. nih.gov This reaction is exceptionally fast and selective, allowing for the precise labeling of biomolecules like proteins and nucleic acids that have been modified to contain a complementary reactive group (a dienophile). nih.govrsc.org

While specific applications of 3,7-dichlorobenzo[e] researchgate.netnih.govnih.govtriazine as a chemical probe for biomolecule labeling are not detailed in the search results, the foundational chemistry of the triazine ring suggests its potential for such applications. The development of functionalized benzo[e] researchgate.netnih.govnih.govtriazines could lead to novel probes for studying biomolecules in their native environments. researchgate.net

The principles of bioorthogonal chemistry are extensively applied in the development of imaging probes. researchgate.net Tetrazine-based probes are particularly valuable due to their ability to participate in "off-on" fluorescence switching. researchgate.net In this mechanism, the tetrazine quenches the fluorescence of a nearby fluorophore. Upon reaction with a target biomolecule, the tetrazine is consumed, and the fluorescence is "turned on," providing a clear signal at the site of the target. researchgate.net

This "fluorogenic" property is highly advantageous for live-cell and in vivo imaging, as it minimizes background noise and enhances signal clarity. nih.govresearchgate.net The rapid kinetics of tetrazine ligations are also beneficial for real-time imaging of dynamic biological processes. nih.gov The development of novel tetrazine derivatives, potentially including those based on the benzo[e] researchgate.netnih.govnih.govtriazine scaffold, is an active area of research aimed at creating more effective probes for bioimaging. rsc.org

In Vitro Screening Methodologies and Rational Design of Targeted Analogues

The exploration of benzo[e] nih.govresearchgate.netnih.govtriazine derivatives as potential therapeutic agents has led to the development and application of various in vitro screening methodologies. These techniques are crucial for identifying bioactive compounds and elucidating their mechanisms of action, which in turn informs the rational design of more potent and selective analogues.

Development of Cellular and Biochemical Assays for Compound Evaluation

A diverse array of cellular and biochemical assays has been utilized to evaluate the biological activities of benzo[e] nih.govresearchgate.netnih.govtriazine analogues, primarily focusing on their anticancer, antimicrobial, and neuroprotective potential.

Cellular Assays for Anticancer Activity:

A significant portion of the research on benzo[e] nih.govresearchgate.netnih.govtriazine derivatives has been in the field of oncology. Cellular assays are fundamental in determining the cytotoxic and cytostatic effects of these compounds on various cancer cell lines.

Cytotoxicity and Cell Viability Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability and the cytotoxic potential of new compounds. nih.govresearchgate.net For instance, the anticancer action of a novel 1,2,4-triazine sulfonamide derivative was evaluated in DLD-1 and HT-29 colon cancer cells using the MTT assay. nih.gov Similarly, the cytotoxicity of benzo nih.govresearchgate.netnih.govtriazin-7-ones was correlated with their inhibition of thioredoxin reductase (TrxR), with cell viability studies indicating a strong dependence on substitution at the 6-position. nih.gov

Cell Cycle Analysis: Flow cytometry is employed to analyze the effect of compounds on the cell cycle. This can reveal whether a compound induces cell cycle arrest at a particular phase (e.g., G2/M), which is a common mechanism for anticancer drugs. nih.gov

Apoptosis Assays: To determine if a compound induces programmed cell death, various apoptosis assays are used. These include:

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. nih.gov

Ethidium Bromide/Acridine Orange (EB/AO) Staining: This fluorescence microscopy technique is used to visualize nuclear changes characteristic of apoptosis. nih.gov

Caspase Activity Assays: The activation of caspases, a family of proteases crucial for apoptosis, can be measured using specific substrates. For example, the activity of caspase-3, -8, and -9 has been evaluated to determine the apoptotic pathway (intrinsic vs. extrinsic) initiated by 1,2,4-triazine derivatives. nih.gov Novel 1,2,4-triazine derivatives have been shown to protect against hydrogen peroxide-induced cell death by reducing caspase-3 activation. nih.gov

The following table summarizes the findings of a study on a novel 1,2,4-triazine sulfonamide derivative in colon cancer cell lines. nih.gov

AssayCell LineCompound ConcentrationObserved Effect
MTT Assay DLD-1VariesDose-dependent decrease in cell viability
HT-29VariesDose-dependent decrease in cell viability
DNA Biosynthesis DLD-1VariesInhibition of DNA synthesis
HT-29VariesInhibition of DNA synthesis
Cell Cycle Analysis DLD-1VariesCell cycle arrest
HT-29VariesCell cycle arrest
Annexin V Binding DLD-1VariesIncreased percentage of apoptotic cells
HT-29VariesIncreased percentage of apoptotic cells
Caspase-3/7, -8, -9 Activity DLD-1VariesIncreased caspase activity
HT-29VariesIncreased caspase activity

Biochemical Assays for Enzyme Inhibition:

Biochemical assays are critical for identifying the specific molecular targets of bioactive compounds. For benzo[e] nih.govresearchgate.netnih.govtriazine derivatives, these assays have often focused on enzymes involved in cancer and neurodegenerative diseases.

Thioredoxin Reductase (TrxR) Inhibition: The TrxR enzyme is a key player in cellular redox balance and is overexpressed in many cancers, making it an attractive therapeutic target. A biochemical assay was used to demonstrate that benzo nih.govresearchgate.netnih.govtriazin-7-ones are reversible inhibitors of TrxR. nih.gov A 3-CF3 substituted benzo nih.govresearchgate.netnih.govtriazin-7-one, for example, showed submicromolar inhibition of the enzyme. nih.gov

Kinase Inhibition: Various kinases are involved in cell signaling pathways that promote cancer growth and proliferation. Assays to screen for kinase inhibition are therefore a cornerstone of anticancer drug discovery. Derivatives of 3-aminobenzo[e] nih.govresearchgate.netnih.govtriazine have been identified as inhibitors of Src kinase and Abl kinase. researchgate.net

Cholinesterase Inhibition: In the context of neurodegenerative diseases like Alzheimer's, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy. Novel 1,2,4-triazine derivatives containing thiazole/benzothiazole rings have been screened for their anticholinesterase activity. benthamscience.comnih.gov

The following table presents data on the enzyme inhibitory activity of various 1,2,4-triazine analogues.

Compound ClassTarget EnzymeAssay MethodKey Finding
Benzo nih.govresearchgate.netnih.govtriazin-7-ones Thioredoxin Reductase (TrxR)Biochemical Inhibition AssayReversible inhibition, with a 3-CF3 substituted analogue showing submicromolar activity. nih.gov
3-Aminobenzo[e] nih.govresearchgate.netnih.govtriazines Src Kinase, Abl KinaseKinase Inhibition AssayIdentification of inhibitory activity against these cancer-related kinases. researchgate.net
1,2,4-Triazine-Thiazole/Benzothiazole Hybrids Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE)Cholinesterase Inhibition AssayScreening identified compounds with anticholinesterase activity. benthamscience.comnih.gov
Substituted-N-(5,6-diphenyl-1,2,4-triazin-3-yl) benzamides Monoamine Oxidase-A (MAO-A)MAO-A Inhibition AssayPotent inhibition with IC50 values in the low micromolar range. nih.gov

The rational design of targeted analogues is guided by the data generated from these cellular and biochemical assays. Structure-activity relationship (SAR) studies, which correlate chemical structure with biological activity, are essential in this process. For example, the cytotoxicity of benzo nih.govresearchgate.netnih.govtriazin-7-ones was found to be highly dependent on the substituent at the 6-position of the ring system. nih.gov This type of information allows medicinal chemists to design new derivatives with improved potency and selectivity.

Future Research Directions and Unresolved Challenges

Advancements in Precision Synthetic Methodologies for 3,7-Dichlorobenzo[e]lodz.plresearchgate.netacs.orgtriazine Functionalization

The development of precise and efficient synthetic methods for the selective functionalization of 3,7-dichlorobenzo[e] lodz.plresearchgate.netacs.orgtriazine is a primary area for future research. The two chlorine atoms, while offering handles for substitution, present a significant challenge in achieving regioselectivity.

Future efforts should focus on:

Selective Cross-Coupling Reactions: Exploring a wider range of modern cross-coupling reactions, such as Suzuki-Miyaura, Stille, Buchwald-Hartwig, and Sonogashira reactions, to introduce diverse aryl, heteroaryl, alkyl, and amino substituents. researchgate.net A key challenge will be to develop catalytic systems that can differentiate between the C3 and C7 positions, which possess different electronic environments.

Direct C-H Arylation: Investigating the feasibility of direct C-H arylation at other positions on the benzene (B151609) ring of the benzo[e] lodz.plresearchgate.netacs.orgtriazine core. This would provide a more atom-economical approach to building molecular complexity.

Nucleophilic Aromatic Substitution (SNAr): Optimizing conditions for selective SNAr reactions. This could involve the use of sterically hindered nucleophiles or the strategic use of activating or deactivating groups to favor substitution at one position over the other. Studies on 3-chloro- and 3-iodobenzo[e] lodz.plresearchgate.netacs.orgtriazine have demonstrated the utility of SNAr for introducing various functionalities. acs.org

Flow Chemistry: Employing microfluidic reactors to achieve precise control over reaction parameters such as temperature, pressure, and reaction time. This could lead to improved yields, selectivity, and safety for reactions involving potentially hazardous intermediates.

A summary of potential selective functionalization strategies is presented in Table 1.

Reaction Type Potential Reagents/Catalysts Targeted Position(s) Key Challenge
Suzuki-Miyaura CouplingPalladium catalysts (e.g., Pd(PPh₃)₄), various boronic acids/estersC3 and/or C7Achieving high regioselectivity between C3 and C7.
Buchwald-Hartwig AminationPalladium or Copper catalysts, various primary and secondary aminesC3 and/or C7Controlling mono- versus di-substitution.
Sonogashira CouplingPalladium/Copper co-catalysis, terminal alkynesC3 and/or C7Preventing side reactions and ensuring catalyst stability.
Nucleophilic Aromatic SubstitutionAlkoxides, thiolates, aminesC3 and/or C7Modulating reactivity for selective substitution.

Integration of Multiscale Modeling and Experimental Approaches for Comprehensive Understanding

A deeper understanding of the structure-property relationships of 3,7-dichlorobenzo[e] lodz.plresearchgate.netacs.orgtriazine and its derivatives is crucial for their rational design. The integration of computational modeling with experimental validation will be instrumental in achieving this.

Future research should involve:

Density Functional Theory (DFT) Calculations: Utilizing DFT to predict the electronic properties, such as HOMO/LUMO energy levels, electron affinity, and ionization potential, of various substituted derivatives. researchgate.netnih.gov This can guide the synthesis of compounds with tailored electronic characteristics for applications in organic electronics. DFT calculations have been successfully used to study the electronic effects of substituents on the benzo[e] lodz.plresearchgate.netacs.orgtriazine ring. acs.org

Time-Dependent DFT (TD-DFT): Employing TD-DFT to predict the absorption and emission spectra of novel derivatives, aiding in the design of new dyes, sensors, and light-emitting materials. nih.gov

Molecular Dynamics (MD) Simulations: Using MD simulations to investigate the conformational dynamics and intermolecular interactions of these molecules in different environments. This is particularly important for understanding their behavior in biological systems or their self-assembly in the solid state.

Quantum Mechanics/Molecular Mechanics (QM/MM) Methods: Applying QM/MM methods to model the interaction of benzo[e] lodz.plresearchgate.netacs.orgtriazine derivatives with biological targets, such as enzymes or receptors, to guide the design of new therapeutic agents.

Rational Design of Novel Derivatives with Finely Tuned Electronic and Chemical Properties

Building on the insights gained from synthetic advancements and computational modeling, the rational design of novel 3,7-disubstituted benzo[e] lodz.plresearchgate.netacs.orgtriazine derivatives with precisely controlled properties is a key future direction. The dichloro precursor provides a platform for creating a vast chemical space.

Key areas for exploration include:

Push-Pull Systems: Designing derivatives with electron-donating groups at one position and electron-withdrawing groups at another to create strong intramolecular charge-transfer character. This can lead to materials with interesting non-linear optical (NLO) properties or for use in dye-sensitized solar cells.

Blatter Radicals: Utilizing 3,7-dichlorobenzo[e] lodz.plresearchgate.netacs.orgtriazine as a precursor for the synthesis of novel, stable Blatter radicals. rsc.orgiucr.org The substituents at the 7-position can be used to modulate the stability, magnetic properties, and solid-state packing of these radicals.

Bioisosteric Replacements: Systematically replacing the chlorine atoms with other functional groups to explore the structure-activity relationships (SAR) for various biological targets. This approach is common in drug discovery to optimize potency and pharmacokinetic properties.

Exploration of 3,7-Dichlorobenzo[e]lodz.plresearchgate.netacs.orgtriazine within Complex Supramolecular Architectures

The planar and aromatic nature of the benzo[e] lodz.plresearchgate.netacs.orgtriazine core makes it an excellent building block for the construction of complex supramolecular assemblies. The substituents introduced at the 3 and 7 positions can direct the self-assembly process through various non-covalent interactions.

Future research should investigate:

Crystal Engineering: Systematically studying the solid-state packing of derivatives of 3,7-dichlorobenzo[e] lodz.plresearchgate.netacs.orgtriazine. By introducing functional groups capable of hydrogen bonding, halogen bonding, or π-π stacking, it is possible to control the formation of specific crystalline architectures with desired properties.

Self-Assembled Monolayers (SAMs): Functionalizing the core with long alkyl chains or other surface-active groups to facilitate the formation of SAMs on various substrates. These ordered molecular layers could find applications in molecular electronics and sensor technology.

Liquid Crystals: Designing derivatives with appropriate mesogenic groups to induce liquid crystalline behavior. The anisometric shape and polarizability of the benzo[e] lodz.plresearchgate.netacs.orgtriazine core are favorable for the formation of liquid crystalline phases.

Identification and Pursuit of Novel Interdisciplinary Applications for Benzo[e]lodz.plresearchgate.netacs.orgtriazines

While benzo[e] lodz.plresearchgate.netacs.orgtriazines have been explored for various applications, there remains significant untapped potential in interdisciplinary fields. researchgate.netnih.gov The unique electronic and structural features of derivatives of 3,7-dichlorobenzo[e] lodz.plresearchgate.netacs.orgtriazine could be leveraged in new and exciting ways.

Promising areas for future investigation include:

Organic Electronics: Developing novel organic semiconductors for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The electron-deficient nature of the triazine ring makes these compounds promising candidates for n-type materials. nih.gov

Chemical Sensors: Designing derivatives that exhibit changes in their optical or electronic properties upon binding to specific analytes. The chlorine atoms can be replaced with receptor units for ions or small molecules.

Photocatalysis: Exploring the potential of these compounds as organic photocatalysts for various chemical transformations, leveraging their ability to absorb light and participate in electron transfer processes.

Bioconjugation and Imaging: Developing functionalized derivatives that can be conjugated to biomolecules for applications in targeted drug delivery or as fluorescent probes for cellular imaging.

The pursuit of these future research directions will undoubtedly unlock the full potential of 3,7-dichlorobenzo[e] lodz.plresearchgate.netacs.orgtriazine and its derivatives, paving the way for new discoveries and innovations across a range of scientific disciplines.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare 3,7-dichlorobenzo[e][1,2,4]triazine, and how is its purity validated?

  • Answer: A typical route involves nucleophilic substitution reactions using phenol derivatives under reflux conditions. For example, chloride intermediates are reacted with phenol (3.0–4.0 mol) at elevated temperatures, followed by extraction with methanol to isolate the product . Structural confirmation relies on 1H^1H-NMR to assign aromatic protons (δ 7.0–7.4 ppm) and characterize substituent effects . Purity is assessed via melting point analysis and chromatographic methods (e.g., HPLC).

Q. Which biological activities are associated with 1,2,4-triazine derivatives, and what assays screen these effects?

  • Answer: 1,2,4-Triazines exhibit antiviral, antimicrobial, anticancer, and antioxidant activities . In vitro assays include:

  • Enzyme inhibition: Acetylcholinesterase (AChE) inhibition assays for neurodegenerative disease research .
  • Antioxidant activity (AOA): DPPH radical scavenging or FRAP assays to quantify redox potential .
  • Anticancer screening: MTT assays against cancer cell lines (e.g., HeLa) .

Q. How are Schiff base derivatives of 1,2,4-triazines synthesized, and what role do they play in medicinal chemistry?

  • Answer: Schiff bases are formed by refluxing 4-amino-1,2,4-triazole derivatives with substituted benzaldehydes in ethanol under acidic conditions (e.g., glacial acetic acid) . These derivatives enhance pharmacological properties, such as metal chelation for anticancer activity or improved bioavailability .

Advanced Research Questions

Q. What challenges arise in functionalizing the C(3) position of benzo[e][1,2,4]triazine, and how can they be mitigated?

  • Answer: Palladium-catalyzed cross-coupling (e.g., Negishi, Suzuki) often fails due to poor reactivity of halogenated triazines . Alternative strategies include:

  • Direct electrophilic substitution: Using iodonium salts or trifluoromethylation reagents under Cu(I) catalysis .
  • Protecting group strategies: Temporarily masking reactive sites to enable regioselective modifications .

Q. How do substituents at C(3) influence the electronic structure of benzo[e][1,2,4]triazine?

  • Answer: Substituents alter electron density in the fused benzene ring, detectable via 1H^1H-NMR chemical shifts. Electron-withdrawing groups (e.g., Cl) deshield adjacent protons, while donating groups (e.g., -OCH3_3) cause upfield shifts . DFT computational studies correlate these shifts with substituent Hammett constants to predict reactivity .

Q. How can computational methods guide the design of bioactive 1,2,4-triazine derivatives?

  • Answer: Molecular docking predicts binding affinity to target proteins (e.g., receptor tyrosine kinases for antifungal activity) . QSAR models optimize substituent patterns by linking structural features (e.g., logP, polar surface area) to bioactivity data .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Answer: Discrepancies may stem from assay conditions (e.g., pH, solvent) or impurities. Solutions include:

  • Orthogonal assays: Cross-validating results with multiple methods (e.g., enzymatic vs. cell-based assays) .
  • High-purity synthesis: Rigorous purification (e.g., recrystallization, column chromatography) to eliminate byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.